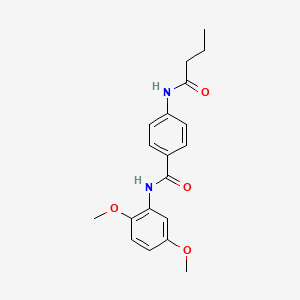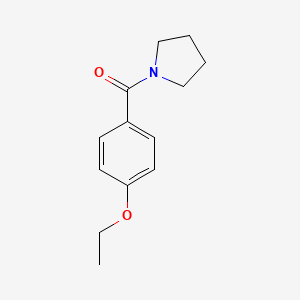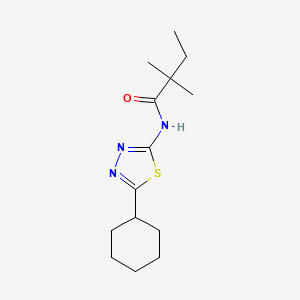![molecular formula C18H21N3O2S B11173782 4-[(2-methylpropanoyl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B11173782.png)
4-[(2-methylpropanoyl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-METHYLPROPANAMIDO)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLPROPANAMIDO)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from an appropriate aniline derivative, cyclization with sulfur and other reagents to form the benzothiazole ring.
Amidation Reaction: Introduction of the 2-methylpropanamido group through an amidation reaction using suitable reagents like acyl chlorides or anhydrides.
Coupling Reaction: Coupling the benzothiazole derivative with a benzamide derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the amide groups.
Reduction: Reduction reactions could target the carbonyl groups in the amide functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic ring or the benzothiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigation into its binding affinity for various biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Applications: Potential use in treating diseases such as cancer or neurological disorders.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Employed in analytical techniques for detecting or quantifying other substances.
Mechanism of Action
The mechanism of action of 4-(2-METHYLPROPANAMIDO)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to downstream effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds like N-(4-chlorophenyl)-2-methylpropanamide.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole.
Uniqueness
4-(2-METHYLPROPANAMIDO)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other benzamide or benzothiazole derivatives.
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(2-methylpropanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H21N3O2S/c1-11(2)16(22)19-13-9-7-12(8-10-13)17(23)21-18-20-14-5-3-4-6-15(14)24-18/h7-11H,3-6H2,1-2H3,(H,19,22)(H,20,21,23) |
InChI Key |
XCISGUGHEFQYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B11173700.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11173702.png)
![4-acetamido-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11173712.png)
![N-[4-(butylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B11173717.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(4-methylbenzyl)benzamide](/img/structure/B11173723.png)


![N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B11173752.png)
![2-[(2-Methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11173760.png)


![2-[(2-methoxyethyl)sulfanyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11173774.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B11173778.png)

